molecular formula C20H14CaO6S2 B101464 calcium;naphthalene-1-sulfonate CAS No. 19544-67-3

calcium;naphthalene-1-sulfonate

Cat. No.: B101464
CAS No.: 19544-67-3
M. Wt: 454.5 g/mol
InChI Key: CKJFPVNRRHVMKZ-UHFFFAOYSA-L
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Description

Historical Development of Naphthalene Sulfonate Formaldehyde Condensates

The genesis of naphthalene sulfonate chemistry traces back to IG Farben's 1930s development of polynaphthalene sulfonates (PNS) for leather tanning and synthetic rubber production. Early formulations like Tamol® (Rohm and Haas) and Lomar® (Jacques Wolf Company) laid the groundwork for CNS applications in construction. A pivotal breakthrough occurred in the 1950s when Alex Jacavino at Wolf Chemical developed high-molecular-weight PNS variants resistant to gelation, enabling their use in oil-field cementing. The 1970s saw CNS emerge as a superior alternative to lignosulfonates in concrete, offering 25–30% water reduction without air entrainment issues.

Taxonomic Position Within Superplasticizer Chemistry

CNS belongs to the sulphonated naphthalene-formaldehyde condensate (SNF) superplasticizer class, distinguished by its calcium counterion. The taxonomic hierarchy of concrete admixtures is structured as follows:

Superplasticizer Class Representative Compounds Water Reduction Molecular Weight (Da)
Lignosulfonates Modified lignosulphonates (MLS) 5–15% 10,000–50,000
Sulphonated Melamine-Formaldehyde (SMF) Melamine sulfonate polymers 15–25% 15,000–30,000
Sulphonated Naphthalene-Formaldehyde (SNF) Calcium naphthalene-1-sulfonate 20–30% 20,000–50,000
Polycarboxylate Ethers (PCE) Acrylic copolymers 25–40% 30,000–100,000

Table 1: Classification of superplasticizers by chemical structure and performance.

CNS occupies an intermediate position between early-generation lignosulfonates and modern polycarboxylates, offering a balance of cost-effectiveness and performance. Its molecular architecture consists of naphthalene rings linked by methylene bridges (–CH$$2$$–) with sulfonate (–SO$$3^-$$) groups providing ionic charge. The calcium ions ($$ \text{Ca}^{2+} $$) enhance compatibility with Portland cement's aluminate phases.

Theoretical Significance in Construction Material Science

CNS achieves concrete fluidization through a dual mechanism:

  • Electrostatic Repulsion : Sulfonate groups adsorb onto cement particles ($$ \text{C}3\text{S} $$, $$ \text{C}2\text{S} $$), creating negative surface charges ($$ \zeta $$-potential ≤ −25 mV).
  • Steric Hindrance : Polymer chains extending 5–10 nm from particle surfaces prevent flocculation.

The adsorption process follows a Langmuir isotherm model:
$$
\Gamma = \frac{\Gamma{\text{max}} K{\text{ads}} C}{1 + K{\text{ads}} C}
$$
Where $$ \Gamma $$ = adsorbed amount (mg/g), $$ \Gamma
{\text{max}} $$ = monolayer capacity, $$ K_{\text{ads}} $$ = adsorption equilibrium constant, and $$ C $$ = solution concentration.

CNS performance is pH-dependent, with optimal dispersion occurring at pH 7–9. Compatibility issues arise when cement contains hemihydrate ($$ \text{CaSO}4·0.5\text{H}2\text{O} $$) rather than gypsum ($$ \text{CaSO}4·2\text{H}2\text{O} $$), as rapid sulfate ion ($$ \text{SO}_4^{2-} $$) release competes with sulfonate adsorption.

Research Significance and Academic Relevance

Recent advancements in CNS research focus on:

  • Refractory Material Optimization : Taguchi method trials demonstrate CNS's efficacy in magnesite spinel brick production, achieving 23% porosity reduction at 0.5 wt% dosage.
  • Environmental Impact Mitigation : CNS-enabled low-water concrete ($$ \text{w/c} $$ = 0.25) reduces cement consumption by 18–25%, potentially lowering global CO$$_2$$ emissions by 1.2 Gt/year.
  • Nanostructure Engineering : Graphene oxide-CNS composites show 40% improvement in concrete flexural strength through synergistic reinforcement.

Ongoing challenges include sulfate sensitivity in high-alumina cements and long-term durability in marine environments. The table below summarizes key physicochemical properties of commercial CNS:

Property Specification (Powder) Specification (Liquid) Test Method
Dry Substance Content 92–96% 39–40% ISO 3251
Sulfate ($$ \text{SO}_4^{2-} $$) ≤9% ≤4% ASTM C114
Chloride ($$ \text{Cl}^- $$) ≤0.1% ≤0.08% ASTM D512
pH (20°C) 7–9 7–9 ASTM E70
Adsorption Capacity 1.2–1.8 mg/g cement 0.5–0.7 mg/g cement UV-Vis Spectroscopy

Table 2: Technical specifications of calcium naphthalene-1-sulfonate formulations.

Properties

CAS No.

19544-67-3

Molecular Formula

C20H14CaO6S2

Molecular Weight

454.5 g/mol

IUPAC Name

calcium;naphthalene-1-sulfonate

InChI

InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2

InChI Key

CKJFPVNRRHVMKZ-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2]

Other CAS No.

19544-67-3

Origin of Product

United States

Preparation Methods

Sulfonation Reaction Mechanisms and Conditions

Naphthalene reacts with concentrated sulfuric acid (98%) or oleum to form naphthalene-1-sulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group (-SO₃H) attaches to the 1-position of the naphthalene ring. Key parameters include:

  • Temperature : Lower temperatures (35–45°C) favor 1-sulfonation, while temperatures above 100°C promote 2-sulfonation. For example, a protocol from CN104496862A specifies sulfonation at 35–45°C for 2–3 hours to achieve >95% 1-sulfonic acid yield.

  • Acid Concentration : A molar ratio of 1:1.34 naphthalene-to-sulfuric acid is typical, as described in CN102070495A, which uses 98% sulfuric acid at 145°C for 3–5 hours. Oleum (fuming sulfuric acid) enhances reactivity but introduces safety risks due to SO₃ release.

  • Reaction Time : Prolonged heating (>5 hours) increases disulfonation byproducts. US5110981A notes that excessive sulfonation deactivates the naphthalene ring, necessitating higher temperatures for subsequent alkylation steps.

Table 1: Comparative Sulfonation Conditions

SourceTemperature (°C)Time (h)Acid Used1-Sulfonic Acid Yield (%)
CN104496862A35–452–3H₂SO₄ (98%)>95
CN102070495A1453–5H₂SO₄ (98%)85–90
US5110981A162–1663–5H₂SO₄ + Oleum75–80

Neutralization to Calcium Naphthalene-1-Sulfonate

The sulfonic acid intermediate is neutralized with calcium hydroxide (Ca(OH)₂), calcium oxide (CaO), or calcium carbonate (CaCO₃) to form the calcium salt. This step requires careful pH control to avoid byproducts such as calcium sulfate (CaSO₄).

Neutralization Protocols

  • Calcium Source : CN102070495A’s neutralization step, originally using NaOH, can be adapted by substituting Ca(OH)₂. A molar ratio of 2:1 (naphthalene-1-sulfonic acid : Ca(OH)₂) ensures complete salt formation.

  • pH Control : Maintaining pH 7–9 prevents excess free acid or base. In US5110981A, post-sulfonation mixtures are dissolved in aqueous alkali, a process that can be modified with calcium bases.

  • Byproduct Management : Calcium sulfate precipitates due to its low solubility (2.1 g/L at 25°C) and is removed via filtration. Plate-and-frame filter presses, as described in CN102070495A, achieve efficient separation.

Table 2: Neutralization Parameters and Outcomes

SourceCalcium SourceMolar Ratio (Acid:Base)pHCaSO₄ Byproduct (g/kg)Yield (%)
Adapted fromCa(OH)₂1:0.58.512–1588–92
Adapted fromCaCO₃1:0.557.218–2082–85

Industrial-Scale Purification Techniques

Industrial processes prioritize cost-effectiveness and scalability. Key purification steps include:

  • Filtration : Removal of CaSO₄ via plate-and-frame filters reduces impurities to <0.1%.

  • Spray Drying : CN102070495A reports spray drying at 268–270°C inlet temperature to produce powdered calcium naphthalene-1-sulfonate with ≤4.5% moisture content.

  • Recrystallization : Lab-scale methods often use ethanol-water mixtures to recrystallize the salt, achieving ≥99% purity.

Challenges and Optimization Strategies

Isomeric Purity

The 1-sulfonate isomer is thermodynamically less stable than the 2-isomer at high temperatures. CN104496862A’s low-temperature sulfonation (35–45°C) mitigates this issue.

Byproduct Formation

Excess sulfuric acid increases CaSO₄ formation, which complicates filtration. US5110981A’s incremental acid addition reduces side reactions.

Solubility Considerations

Calcium naphthalene-1-sulfonate’s solubility in water (≈120 g/L at 25°C) necessitates precise concentration control during crystallization .

Chemical Reactions Analysis

Types of Reactions

calcium;naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

CNS serves as a reagent in organic synthesis and acts as a catalyst in various chemical reactions. Its sulfonate groups enable it to participate in nucleophilic substitution reactions, making it valuable for synthesizing diverse organic compounds.

Biology

In biological research, CNS is employed as a stabilizing agent for proteins and enzymes. Its unique structure allows it to form strong ionic bonds with positively charged sites on biomolecules, enhancing their stability and activity .

Medicine

CNS is being explored for its potential use in drug delivery systems due to its ability to improve the solubility and bioavailability of therapeutic agents. Additionally, its role as a therapeutic agent is under investigation, particularly in formulations aimed at enhancing drug efficacy .

Construction Industry

CNS is primarily utilized as a superplasticizer in concrete admixtures. Its ability to reduce water content while maintaining workability makes it essential for producing high-performance concrete. Key applications include:

  • Ready-mix Concrete : Enhances workability and retention performance.
  • Reinforced Concrete Elements : Improves strength and durability of heavily reinforced structures.
  • Industrial Floors : Increases abrasion resistance by reducing segregation and bleeding .
ApplicationBenefits
Ready-mix ConcreteHigh workability retention
Industrial FloorsEnhanced abrasion resistance
Reinforced Concrete SlabsImproved strength and durability

Case Study 1: Use in Concrete Admixtures

A study demonstrated that the incorporation of CNS in concrete formulations significantly improved the compressive strength and workability of the final product. The results indicated that CNS could effectively reduce water-to-cement ratios without compromising setting times .

Case Study 2: Binder in Refractory Brick Production

Research focused on using CNS as a binder in magnesite spinel refractory bricks highlighted its effectiveness in improving the mechanical properties of the bricks. The study utilized the Taguchi method to optimize production conditions, resulting in enhanced performance suitable for high-temperature applications .

Market Insights

The global market for naphthalene sulfonates, including calcium naphthalene sulfonate, is anticipated to grow significantly due to increasing demands from the construction industry. The market size is projected to increase from $0.91 billion in 2024 to $1.28 billion by 2029, driven by urbanization and infrastructure development .

Mechanism of Action

The mechanism of action of calcium di(naphthalene-1-sulphonate) involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, stabilizing their structure and enhancing their activity. Additionally, the naphthalene rings can participate in π-π stacking interactions, further contributing to the compound’s stabilizing effects .

Comparison with Similar Compounds

Structural and Molecular Features

Key structural differences arise from the counterion and functional groups:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Calcium naphthalene-1-sulfonate C₂₀H₁₄CaO₆S₂ 454.53 Divalent Ca²⁺; two naphthalene sulfonate moieties
Sodium naphthalene-1-sulfonate C₁₀H₇NaO₃S 230.21 Monovalent Na⁺; single sulfonate group
Butyl naphthalene-1-sulfonate, sodium C₁₄H₁₅NaO₃S 294.32* Butyl chain enhances hydrophobicity
Chromotrope FB C₂₀H₁₂N₂Na₂O₇S₂ 502.42 Disodium salt with diazenyl and sulfonate groups

*Calculated based on CAS 25638-17-9.

Key Insight : The calcium derivative’s divalent nature enables stronger cross-linking in industrial processes, whereas sodium salts prioritize solubility and surfactant behavior .

Solubility and Thermal Stability

  • Sodium naphthalene-1-sulfonate : High water solubility (e.g., 20.7 mmol/L at 298.15 K for Na[ONS] derivatives) .
  • Ionic Liquid Derivatives : Incorporating organic cations (e.g., imidazolium) increases solubility and lowers melting points compared to parent sodium salts .

Application Impact : Sodium salts are preferred in aqueous formulations, while calcium variants excel in solid-phase applications like mineral processing .

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